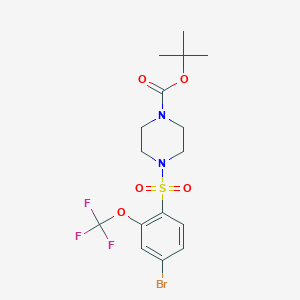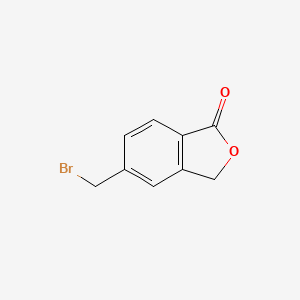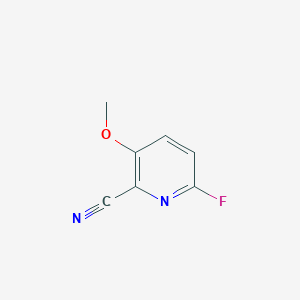![molecular formula C13H19BrO2Si B8202830 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde CAS No. 861928-21-4](/img/structure/B8202830.png)
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde
Übersicht
Beschreibung
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C12H17BrO2Si. It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is substituted with a bromine atom and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 4-position of the benzene ring.
Silylation: The brominated intermediate is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form the tert-butyldimethylsilyloxy group at the 2-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, diethyl ether).
Major Products Formed
Substitution: Various substituted benzaldehyde derivatives.
Oxidation: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzoic acid.
Reduction: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the normal substrate from interacting with the enzyme. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Lacks the tert-butyldimethylsilyloxy group, making it less stable and less lipophilic.
2-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Lacks the bromine atom, which may reduce its reactivity in certain substitution reactions.
4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of the tert-butyldimethylsilyloxy group, affecting its chemical properties and reactivity.
Uniqueness
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde is unique due to the presence of both the bromine atom and the tert-butyldimethylsilyloxy group. This combination imparts specific chemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
IUPAC Name |
4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQGQLSEFRHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180170 | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-21-4 | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861928-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8202757.png)


![Tert-butyl 6-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B8202776.png)
![tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B8202792.png)





![1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate](/img/structure/B8202846.png)


